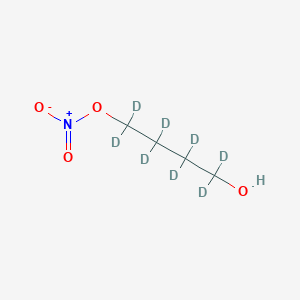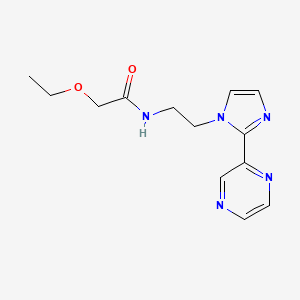![molecular formula C20H15Cl2N3O B2968142 7-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-methylpyrazolo[1,5-a]pyrimidine CAS No. 477889-42-2](/img/structure/B2968142.png)
7-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-methylpyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “7-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-methylpyrazolo[1,5-a]pyrimidine” is a chemical compound that is part of the pyrazolo[1,5-a]pyrimidine family . The 2,4-Dichlorobenzyl component is a mild antiseptic, able to kill bacteria and viruses associated with mouth and throat infections .
Synthesis Analysis
A family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines, which includes the compound , was synthesized by a two-step synthesis sequence starting from the appropriate methyl ketone . The compounds were synthesized in an overall yield of 67–93% by some variations of protocols previously reported .Molecular Structure Analysis
The molecular formula of the compound is C20H15Cl2N3O . The average mass is 384.259 Da and the monoisotopic mass is 383.059204 Da .Chemical Reactions Analysis
The compound is part of a family of pyrazolo[1,5-a]pyrimidines (PPs) that have been identified as strategic compounds for optical applications due to several key characteristics . These include their simpler and greener synthetic methodology and their tunable photophysical properties .Aplicaciones Científicas De Investigación
Regioselective Synthesis and Chemical Properties
The synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine derivatives illustrates the chemical versatility of this scaffold. For example, regioselective synthesis techniques have been developed to produce 1- and 4-substituted derivatives, showcasing the compound's adaptability in chemical reactions and its potential as a precursor for various pharmacologically active molecules (Drev et al., 2014).
Antimicrobial and Anti-inflammatory Activities
Some derivatives of pyrazolo[1,5-a]pyrimidine exhibit antimicrobial and anti-inflammatory activities. These findings suggest that modifications to the pyrazolo[1,5-a]pyrimidine core can lead to compounds with potential therapeutic applications. For instance, certain 7-trifluoromethylpyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their anti-inflammatory and antimicrobial properties, showing promising results (Aggarwal et al., 2014).
Antifungal Properties
The antifungal properties of 7-alkylaminopyrazolo[1,5-a]pyrimidines highlight another dimension of the compound's pharmacological potential. The synthesis of these derivatives and their subsequent evaluation against fungal pathogens indicate the compound's utility in developing new antifungal agents (Novinson et al., 1977).
Fluorescent Probes and Molecular Structures
The chemical framework of pyrazolo[1,5-a]pyrimidines also serves as a foundation for creating functional fluorophores. This application is particularly relevant in the development of novel fluorescent probes for biological and environmental sensing. The synthesis of 3-formylpyrazolo[1,5-a]pyrimidines as key intermediates for preparing such fluorophores underscores the compound's role in advancing fluorescent probe technology (Castillo et al., 2018).
X-ray Diffractometry and Theoretical Studies
Understanding the molecular structure of pyrazolo[1,5-a]pyrimidines through X-ray diffractometry and theoretical studies provides insights into the compound's chemical behavior and interaction with biological targets. These studies contribute to the rational design of derivatives with enhanced pharmacological properties (Frizzo et al., 2009).
Mecanismo De Acción
Target of Action
Pyrazolo[1,5-a]pyrimidine derivatives are often studied for their potential as kinase inhibitors, which play a crucial role in signal transduction pathways in cells .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Kinases are involved in many cellular processes, including cell growth, differentiation, and apoptosis, so the effects could be widespread .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific kinase(s) it inhibits. This could range from slowing cell growth to inducing cell death, among other effects .
Propiedades
IUPAC Name |
7-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-2-methylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2N3O/c1-13-10-20-23-9-8-19(25(20)24-13)14-3-6-17(7-4-14)26-12-15-2-5-16(21)11-18(15)22/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOLTLAYCIHBNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1)C3=CC=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

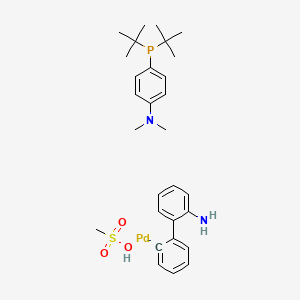




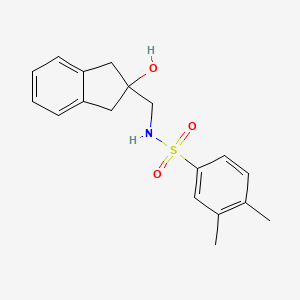
![N-(3,4-Dimethylphenyl)-2-{[2-(4-ethoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2968070.png)
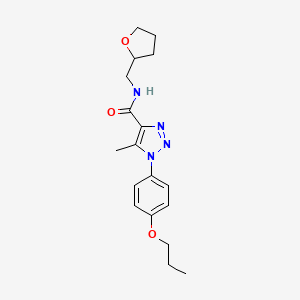

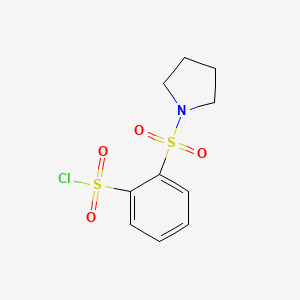
![(E)-2-amino-N-(3-methoxypropyl)-1-((3-methylbenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2968078.png)
